molecular formula C10H12N2 B12087519 2,3,7-Trimethyl-2H-indazole

2,3,7-Trimethyl-2H-indazole

Cat. No.: B12087519
M. Wt: 160.22 g/mol
InChI Key: FNXPMLMHYOPASA-UHFFFAOYSA-N
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Description

2H-Indazole, 2,3,7-trimethyl-: is a heterocyclic aromatic organic compound. Indazoles, including 2H-indazole derivatives, are known for their diverse biological activities and medicinal applications. The compound’s structure consists of a fused benzene and pyrazole ring, with three methyl groups attached at the 2, 3, and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2H-Indazole derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common, where halogenation, nitration, and sulfonation can occur at various positions on the indazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated indazole derivatives.

Scientific Research Applications

Chemistry: 2H-Indazole derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry.

Biology: These compounds exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Medicine: 2H-Indazole derivatives are explored for their potential as therapeutic agents in treating diseases such as cancer, inflammation, and infections .

Industry: In the industrial sector, these compounds are used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

Comparison with Similar Compounds

    1H-Indazole: Another isomer with similar biological activities but different structural properties.

    Benzimidazole: A related compound with a fused benzene and imidazole ring, known for its antiparasitic and antifungal activities.

    Pyrazole: A simpler nitrogen-containing heterocycle with various pharmacological properties.

Uniqueness: 2H-Indazole, 2,3,7-trimethyl- stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of three methyl groups at the 2, 3, and 7 positions can enhance its lipophilicity and potentially improve its interaction with biological targets.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2,3,7-trimethylindazole

InChI

InChI=1S/C10H12N2/c1-7-5-4-6-9-8(2)12(3)11-10(7)9/h4-6H,1-3H3

InChI Key

FNXPMLMHYOPASA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=C(N(N=C12)C)C

Origin of Product

United States

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